![molecular formula C9H10N2O B2696524 1H-吡咯并[2,3-b]吡啶-3-乙醇 CAS No. 90929-76-3](/img/structure/B2696524.png)
1H-吡咯并[2,3-b]吡啶-3-乙醇
描述
1H-Pyrrolo[2,3-b]pyridine is a heterocyclic compound . It has been reported that a series of 1H-Pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one study reported the synthesis of a series of 1H-Pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine includes a pyrrole ring fused with a pyridine ring . The molecular formula is C7H6N2 and the molecular weight is 118.1359 .Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine has been reported to undergo various chemical reactions . For example, it has been shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .科学研究应用
非均相催化氢化
1H-吡咯并[2,3-b]吡啶-3-乙醇衍生物用于非均相催化加氢工艺中,以生产有价值的药物中间体。例如,在温和条件下,1-甲基-2-吡咯乙醇在钯催化剂上的加氢反应产生高转化率和选择性,展示了重要药物工业可行的合成途径(Hegedu˝s, Máthé, & Tungler, 1996)。
取代哌啶的合成
离子液体(如1-甲基-2-氧代吡咯烷氢硫酸盐)用作催化剂,在回流乙醇中由芳香醛、苯胺和β-酮酯合成高度取代的哌啶。此工艺的优点是易于后处理、无需柱色谱,并能产生良好至较高的结果(Sajadikhah 等人,2012)。
醇脱氢酶生物电催化
在涂有醇脱氢酶的电极上的生物电催化涉及乙醇的氧化,其中酶催化乙醇的电解。此工艺对于开发传感器和生物燃料电池至关重要,突出了1H-吡咯并[2,3-b]吡啶-3-乙醇相关化合物在能量转换技术中的效用(Ikeda 等人,1993)。
先进材料合成
该化合物还在先进材料的合成中发挥作用,例如制备用于镁和锌配合物的N,O-双齿吡啶官能化烷氧基配体。这些配合物因其在ε-己内酯和l-丙交酯的不死开环聚合(ROP)中的潜力而受到探索,有助于生物可降解聚合物和环境可持续材料的开发(Wang 等人,2012)。
环保化学合成
1H-吡咯并[2,3-b]吡啶-3-乙醇衍生物参与环保合成方法,例如在乙醇中用肟对二炔进行Rh催化的环化,提供了一种合成吡啶的绿色化学方法,对环境的影响最小(Xu 等人,2015)。
作用机制
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridine-3-ethanol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
1H-Pyrrolo[2,3-b]pyridine-3-ethanol interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . 1h-pyrrolo[2,3-b]pyridine-3-ethanol inhibits this process, thereby preventing the activation of these downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by 1H-Pyrrolo[2,3-b]pyridine-3-ethanol include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, 1H-Pyrrolo[2,3-b]pyridine-3-ethanol disrupts these pathways, potentially leading to a decrease in tumor growth and progression .
Pharmacokinetics
It is noted that one of the derivatives of 1h-pyrrolo[2,3-b]pyridine with low molecular weight would be an appealing lead compound, which suggests good bioavailability .
Result of Action
The molecular and cellular effects of 1H-Pyrrolo[2,3-b]pyridine-3-ethanol’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, it has been reported to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of these cells .
未来方向
The future directions for the research on 1H-Pyrrolo[2,3-b]pyridine derivatives could involve further development of these compounds as potent inhibitors of FGFR for cancer therapy . Additionally, functionalization of 1H-Pyrrolo[2,3-b]pyridine has been studied to provide new compounds directing toward agrochemicals and/or functional materials .
属性
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-5-3-7-6-11-9-8(7)2-1-4-10-9/h1-2,4,6,12H,3,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNELAFNGGZMCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCO)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90929-76-3 | |
| Record name | 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2696441.png)


![1-butyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2696449.png)
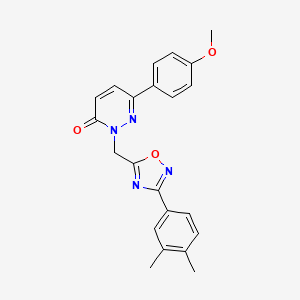
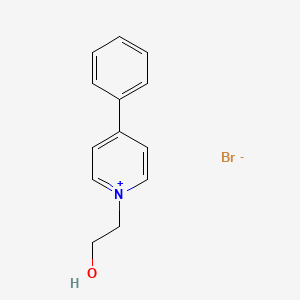
![6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2696454.png)
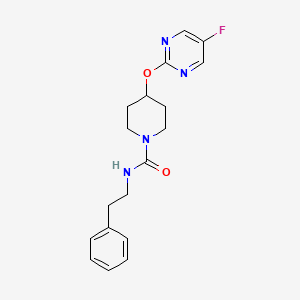
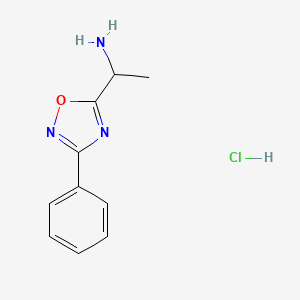
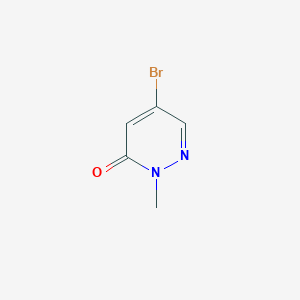
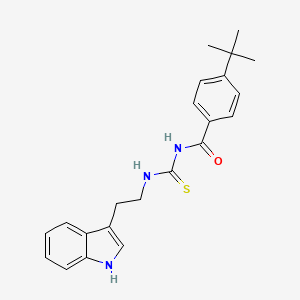

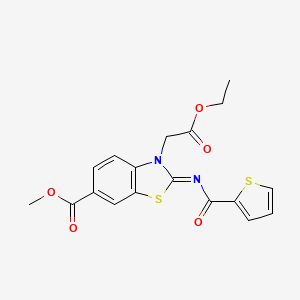
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2696464.png)